molecular formula C34H31IN2S2 B14629090 (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide

(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide

Cat. No.: B14629090
M. Wt: 658.7 g/mol
InChI Key: NBZHHJVZVPUXKV-UHFFFAOYSA-M
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Description

The compound (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide is a complex organic molecule. It features a unique structure with multiple benzothiazole rings and a cyclohexene core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole rings, followed by the formation of the cyclohexene core. Key steps include:

    Formation of Benzothiazole Rings: This involves the condensation of ortho-aminothiophenol with aldehydes.

    Cyclohexene Core Formation: The cyclohexene core is synthesized through a series of aldol condensations and cyclization reactions.

    Final Assembly: The final step involves the coupling of the benzothiazole rings with the cyclohexene core under specific conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The benzothiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole rings to their corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzothiazoles.

Scientific Research Applications

The compound has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Molecular Targets: It interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-1-ethyl-2-[[(3Z)-3-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide
  • (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;chloride

Uniqueness

The unique structure of the compound, particularly the presence of multiple benzothiazole rings and the cyclohexene core, distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C34H31IN2S2

Molecular Weight

658.7 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide

InChI

InChI=1S/C34H31N2S2.HI/c1-3-35-31(37-29-18-16-25-12-5-7-14-27(25)33(29)35)21-23-10-9-11-24(20-23)22-32-36(4-2)34-28-15-8-6-13-26(28)17-19-30(34)38-32;/h5-8,12-22H,3-4,9-11H2,1-2H3;1H/q+1;/p-1

InChI Key

NBZHHJVZVPUXKV-UHFFFAOYSA-M

Isomeric SMILES

CCN1/C(=C/C2=C/C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)/CCC2)/SC6=C1C7=CC=CC=C7C=C6.[I-]

Canonical SMILES

CCN1C(=CC2=CC(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)CCC2)SC6=C1C7=CC=CC=C7C=C6.[I-]

Origin of Product

United States

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